4-Bromo-7-ethoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-bromo-7-ethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
ODXBURANOREKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Bromo 7 Ethoxyquinoline Transformations
Principles of Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System
The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, exhibits distinct reactivity towards electrophilic aromatic substitution (EAS). askfilo.comresearchgate.net The inherent electronic properties of the two fused rings govern the regioselectivity of these reactions. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the heterocyclic ring. askfilo.comtutorsglobe.com Consequently, electrophilic substitution predominantly occurs on the more electron-rich benzene (homocyclic) ring. askfilo.comquimicaorganica.org
In an unsubstituted quinoline molecule, the preferred positions for electrophilic attack are C-5 and C-8. askfilo.comuop.edu.pkpharmaguideline.com This preference is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.org Attack at the C-5 or C-8 position allows for the formation of resonance structures where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring, a stabilizing feature not as effectively achieved with substitution at other positions. askfilo.com
The presence of substituents on the quinoline ring significantly influences both the rate and the position of electrophilic attack. lumenlearning.comfiveable.me In the case of 4-bromo-7-ethoxyquinoline, two substituents dictate the reactivity:
7-Ethoxy Group: The ethoxy group (-OEt) is an activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance (+R effect). lumenlearning.com This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. As an ortho-, para-director, the ethoxy group at C-7 directs incoming electrophiles to the C-6 and C-8 positions.
4-Bromo Group: The bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, like other halogens, it acts as an ortho-, para-director because of the resonance donation from its lone pairs (+R effect).
| Position of Attack | Directing Influence of 7-Ethoxy Group | Directing Influence of 4-Bromo Group | Overall Effect |
| C-5 | Ortho | Meta | Possible, but less favored than C-6 and C-8 |
| C-6 | Para | Ortho | Strongly Favored |
| C-8 | Ortho | Meta | Strongly Favored |
Characteristics of Nucleophilic Aromatic Substitution on Halogenated Quinolines
Halogenated quinolines, particularly those with a halogen at the C-2 or C-4 position, are susceptible to nucleophilic aromatic substitution (SNAr). gauthmath.com This reactivity is a direct consequence of the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the carbon atoms at the C-2 and C-4 positions electrophilic and thus prone to attack by nucleophiles. researchgate.nettutorsglobe.com
The SNAr mechanism typically proceeds via an addition-elimination pathway. wikipedia.orgsinica.edu.tw A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom at C-4 of this compound), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. gauthmath.comwikipedia.org The negative charge in this intermediate is effectively delocalized by the quinoline ring system, particularly onto the electronegative nitrogen atom. In the subsequent step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com
The presence of electron-withdrawing groups on the ring can further activate it towards SNAr by stabilizing the anionic intermediate. wikipedia.orgbyjus.com Conversely, electron-donating groups can decrease the rate of reaction. In this compound, the ethoxy group at C-7 is electron-donating, which might slightly decrease the reactivity of the C-4 position towards nucleophilic attack compared to an unsubstituted 4-bromoquinoline. However, the inherent activation provided by the ring nitrogen still allows for substitution to occur. gauthmath.com
Common nucleophiles used in SNAr reactions with haloquinolines include amines, alkoxides, and thiols, leading to the formation of aminoquinolines, alkoxyquinolines, and thioquinolines, respectively.
Elucidation of Reaction Mechanisms in Metal-Catalyzed Processes
Metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the functionalization of quinoline derivatives. mdpi.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under conditions often milder than traditional methods. The presence of a halogen, like the bromine atom in this compound, provides a handle for classic cross-coupling reactions, while the various C-H bonds on the quinoline scaffold offer opportunities for direct functionalization. rsc.org
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of quinolines, avoiding the need for pre-functionalized starting materials. mdpi.comacs.org The general mechanism often begins with the coordination of the palladium catalyst to the quinoline, frequently facilitated by a directing group. nih.gov In many instances, the nitrogen atom of the quinoline ring itself or, more commonly, the oxygen of a quinoline N-oxide derivative, can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the C-2 or C-8 position. mdpi.comrsc.orgacs.org
The C-H activation step itself can proceed through several mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution. mdpi.com Following C-H bond cleavage, a palladacycle intermediate is formed. nih.gov This intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) to form a new bond. The final steps of the catalytic cycle typically involve reductive elimination or another turnover process to release the functionalized product and regenerate the active palladium catalyst. nih.gov For instance, the direct C-2 alkenylation of quinoline N-oxides has been proposed to proceed via C-H bond activation to form an aryl-Pd complex, followed by a Heck-type coupling with an olefin. acs.org
Reductive elimination is a crucial step in many palladium-catalyzed cross-coupling cycles, such as Suzuki, Heck, and Buchwald-Hartwig reactions. nobelprize.orgacs.org In this step, two groups attached to the palladium center (e.g., an aryl group from the quinoline and another organic fragment from the coupling partner) are coupled together, forming the final product and reducing the oxidation state of palladium, typically from Pd(II) to Pd(0). nobelprize.org
Ligands play a pivotal role in modulating the properties of the palladium catalyst, thereby influencing the efficiency and selectivity of the reaction. enscm.frnih.gov The choice of ligand can have a dramatic impact on the outcome of a catalytic transformation involving this compound.
Catalytic Efficiency:
Electron-donating and bulky ligands , such as bulky alkylphosphines (e.g., P(t-Bu)3) or N-heterocyclic carbenes (NHCs), are often used in cross-coupling reactions. acs.org These ligands can promote the oxidative addition step and stabilize the active Pd(0) species. enscm.fr They can also facilitate the reductive elimination step, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs). acs.orgmit.edu
The use of specific ligands can enable reactions to proceed under milder conditions and with lower catalyst loadings. enscm.fr
Selectivity:
Regioselectivity: In C-H activation reactions, the ligand can influence which C-H bond is activated by sterically blocking or electronically favoring certain positions. nih.gov
Chemoselectivity: In a molecule like this compound, which has both a C-Br bond and multiple C-H bonds, the ligand can help control whether the reaction occurs at the C-Br bond (e.g., Suzuki coupling) or at a C-H bond (e.g., direct arylation). For instance, certain ligand systems are specifically designed to favor C-N or C-O bond formation in Buchwald-Hartwig amination or etherification reactions. mit.edubeilstein-journals.org
The following table summarizes the effect of different ligand types on palladium-catalyzed reactions.
| Ligand Type | General Characteristics | Impact on Catalysis |
| Monodentate Phosphines (e.g., PPh3, PCy3) | Varying steric bulk and electron-donating ability. | Commonly used, can influence rate of oxidative addition and reductive elimination. |
| Biarylphosphines (e.g., XPhos, SPhos) | Bulky and electron-rich. | Highly effective for challenging cross-couplings, promote difficult reductive eliminations. beilstein-journals.org |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding. | Form very stable palladium complexes, often leading to highly active and long-lived catalysts. |
| Bidentate Phosphines (e.g., Xantphos) | Defined bite angle, can enforce specific geometries. | Can influence selectivity and prevent catalyst decomposition pathways. beilstein-journals.org |
Exploration of Radical Reaction Pathways in Quinoline Synthesis
In addition to ionic pathways, radical reactions have emerged as a powerful tool for the synthesis and functionalization of quinolines. nih.govdntb.gov.ua These methods often operate under mild conditions and can provide access to substitution patterns that are complementary to traditional electrophilic or nucleophilic substitution reactions. nih.gov
A prominent example of a radical reaction applied to electron-deficient heterocycles like quinoline is the Minisci reaction. wikipedia.orgrsc.org In a classic Minisci reaction, a carbon-centered radical is generated, often from a carboxylic acid via oxidative decarboxylation, and then adds to the protonated quinoline ring. wikipedia.org Due to the nucleophilic nature of the radical and the electrophilic character of the protonated quinoline, the attack occurs selectively at the C-2 and C-4 positions. The resulting radical cation intermediate is then oxidized to the final substituted product. wikipedia.org
Modern variations of the Minisci reaction utilize various methods to generate radicals, including photoredox catalysis, and have expanded the scope of accessible functional groups. nih.govacs.orgnih.gov These reactions allow for the direct C-H alkylation, acylation, and other functionalizations of the quinoline core. For example, transition-metal-free acylation of quinolines has been achieved using aldehydes as the acyl radical precursor in the presence of an oxidant like K2S2O8. nih.govacs.org Radical pathways offer a distinct advantage for the direct functionalization of the electron-poor pyridine ring of the quinoline system. nih.gov
Photochemical Reactivity and Photophysical Properties
The photochemical behavior of quinoline and its derivatives is a subject of significant scientific interest, focusing on processes such as photoinduced proton and electron transfers. While specific experimental data on the photophysical properties of this compound are not extensively detailed in publicly available literature, the behavior of structurally related quinoline compounds can provide insights into its expected photochemical reactivity.
The photophysical characteristics of quinoline derivatives are largely dictated by the nature and position of substituents on the quinoline ring system. These modifications can influence the energies of the ground and excited states, affecting absorption and emission properties, as well as the efficiency of photophysical and photochemical processes.
In analogous compounds like 7-hydroxyquinoline, excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon. This process involves the transfer of a proton from the hydroxyl group to the quinoline nitrogen atom upon photoexcitation, leading to the formation of a transient tautomer with distinct fluorescence properties. The presence of an ethoxy group at the 7-position in this compound, which is not a proton donor, precludes this specific type of ESIPT. However, the nitrogen atom of the quinoline ring can still participate in intermolecular proton transfer with protic solvents.
The bromine atom at the 4-position is expected to influence the photophysical properties through the heavy-atom effect. This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield. This could also make the molecule more susceptible to photochemical reactions that proceed through the triplet state.
While detailed experimental values for this compound are not available, the table below presents hypothetical photophysical parameters based on general knowledge of similar aromatic compounds. This is intended for illustrative purposes to highlight the types of data that are relevant in such studies.
Hypothetical Photophysical Data for a Substituted Quinoline
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | 320 nm | In ethanol (B145695) |
| Molar Absorptivity (ε) | 5,000 M-1cm-1 | At λabs |
| Emission Maximum (λem) | 380 nm | In ethanol |
| Fluorescence Quantum Yield (Φf) | 0.1 | In ethanol |
| Fluorescence Lifetime (τf) | 2 ns | In ethanol |
Further research, including steady-state and time-resolved spectroscopy, would be necessary to experimentally determine the specific photophysical parameters of this compound and to fully elucidate its photochemical reactivity, including the potential for photoinduced electron transfer processes.
Computational and Theoretical Chemistry Studies of 4 Bromo 7 Ethoxyquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory)
Detailed quantum chemical calculations, including those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. However, specific studies applying these methods to 4-Bromo-7-ethoxyquinoline are not present in the surveyed scientific literature.
Electronic Structure Analysis, Frontier Molecular Orbitals, and Molecular Electrostatic Potential
There are no available studies that report on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the molecular electrostatic potential (MEP) of this compound. Such analyses would be crucial for understanding its reactivity, stability, and potential intermolecular interactions.
Conformational Analysis and Geometrical Optimizations
A thorough conformational analysis and geometrical optimization are fundamental to understanding the three-dimensional structure and stability of a molecule. At present, there are no published research findings that detail the stable conformers or optimized geometric parameters of this compound.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are instrumental in predicting the behavior of molecules in biological systems. Specific applications of these approaches to this compound have not been documented in the available literature.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is widely used to predict the binding affinity and orientation of a ligand within the active site of a protein. There are no specific molecular docking studies reported for this compound to investigate its potential interactions with any protein targets.
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and the stability of its interactions with biological macromolecules over time. Currently, there are no published MD simulation studies that focus on this compound to assess its dynamic properties or the stability of its binding to any protein.
Binding Energy Calculations (e.g., MM-PBSA)
Binding energy calculations are crucial for understanding the interaction between a ligand, such as this compound, and a biological target, like a protein or enzyme. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to estimate the free energy of binding of a ligand to a macromolecule. plos.orgfrontiersin.org This method combines molecular mechanics calculations with continuum solvation models to determine the energy components of the binding process, including van der Waals, electrostatic, and solvation energies. plos.orgfrontiersin.org
Despite the utility of this method, a review of available scientific literature indicates that specific binding energy calculations, including MM-PBSA studies, for this compound have not been reported. Such studies would require a defined biological target and would typically follow molecular docking and molecular dynamics simulations to predict the binding pose and stability of the compound within the target's active site.
Investigation of Photophysical Properties and Excited State Dynamics
The photophysical properties of a molecule describe its behavior upon absorption of light, including processes such as fluorescence and phosphorescence, and the dynamics of its electronically excited states. For quinoline (B57606) derivatives, these properties are of significant interest due to their potential applications in sensors, probes, and optoelectronic materials. Computational methods are instrumental in understanding the electronic transitions and the subsequent relaxation pathways of the excited molecule.
Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another, or to a solvent molecule, after the molecule has been promoted to an electronic excited state. nih.gov This process is often extremely fast, occurring on the femtosecond to picosecond timescale, and can lead to the formation of a new chemical species (a tautomer) with distinct fluorescent properties. nih.govmdpi.com ESPT is a key mechanism in many photobiological systems and is harnessed in the design of fluorescent probes. mdpi.com
For an ESPT to occur, a molecule typically requires a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group within the same structure, often connected by an intramolecular hydrogen bond. In the case of this compound, the quinoline nitrogen can act as a proton acceptor. However, the compound lacks an intramolecular acidic proton donor required for a typical ESPT mechanism. Protonation would have to occur from an external source, such as a protic solvent. A detailed computational investigation of the specific ESPT mechanisms for this compound is not available in the current scientific literature.
A significant photophysical phenomenon in nitrogen-containing aromatic heterocycles like quinoline is "photobasicity." This refers to the increase in the basicity of the molecule in its electronically excited state compared to its ground state. Upon photoexcitation, the electron density on the heterocyclic nitrogen atom often increases, making it a stronger proton acceptor. This change is quantified by the difference between the ground state acid dissociation constant (pKₐ) and the excited state acid dissociation constant (pKₐ*).
For the quinoline core, substituents can significantly tune its photobasicity. The effect of a substituent is related to its electron-donating or electron-withdrawing nature, which can be quantified by Hammett parameters.
7-ethoxy group : The ethoxy group (-OCH₂CH₃) at the 7-position is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. This group increases the electron density on the quinoline ring system.
4-bromo group : The bromo group (-Br) at the 4-position is generally considered an electron-withdrawing group (EWG) through its inductive effect, but it can also act as a weak electron-donating group through resonance.
Computational studies on substituted quinolines have shown that the excited state pKₐ* is significantly more sensitive to substituent effects than the ground state pKₐ. The change in charge density on the quinoline nitrogen upon excitation is a key determinant of photobasicity. Electron-donating groups generally enhance the increase in electron density on the nitrogen in the excited state, leading to a greater increase in basicity (a higher pKₐ*). Conversely, electron-withdrawing groups tend to reduce this effect.
While specific experimental or calculated pKₐ and pKₐ* values for this compound are not available, the expected effects based on studies of analogous compounds can be summarized. The electron-donating 7-ethoxy group is expected to significantly enhance the photobasicity of the quinoline ring, while the 4-bromo group will likely have a counteracting, though potentially weaker, effect. The net result is that this compound is expected to be a photobase, becoming a substantially stronger base upon photoexcitation.
Table 1: Expected Substituent Effects on the Photobasicity of the Quinoline Ring
| Substituent | Position | Electronic Effect | Expected Impact on Ground State pKₐ | Expected Impact on Excited State pKₐ* |
|---|---|---|---|---|
| Ethoxy | 7 | Electron-Donating | Increase | Strong Increase |
| Bromo | 4 | Electron-Withdrawing (Inductive) | Decrease | Decrease |
| Net Effect | 4, 7 | Combined | Moderate | Significant Increase (Photobasic) |
In Vitro Biological Activity and Associated Mechanistic Insights of 4 Bromo 7 Ethoxyquinoline and Its Derivatives
Antimicrobial Potency in In Vitro Assays
No specific studies detailing the antimicrobial potency of 4-Bromo-7-ethoxyquinoline or its derivatives were identified.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)
No published data was found regarding the Minimum Inhibitory Concentrations (MIC) of this compound or its derivatives against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or other bacterial strains.
There is no available research on the efficacy of this compound or its derivatives against multidrug-resistant bacteria.
Antifungal Spectrum of Activity
Information regarding the antifungal activity of this compound and its derivatives is not available in the reviewed scientific literature.
Antitubercular Activity Against Mycobacterium tuberculosis Strains
No studies were found that investigated the in vitro antitubercular activity of this compound or its derivatives against Mycobacterium tuberculosis.
Antineoplastic and Antiproliferative Activities in Cancer Cell Lines (In Vitro)
There is a lack of published research on the antineoplastic and antiproliferative effects of this compound and its derivatives on cancer cell lines. Therefore, no data on parameters such as IC50 values or mechanistic insights are available.
Inhibition of Cancer Cell Proliferation (e.g., C6, HeLa, HT29)
The antiproliferative activity of quinoline (B57606) derivatives has been evaluated against various cancer cell lines. Studies on brominated methoxyquinoline derivatives, which share structural similarities with this compound, have demonstrated significant inhibitory effects on the proliferation of rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cells. researchgate.net The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells.
In one study, novel synthesized brominated methoxyquinoline derivatives exhibited potent antiproliferative activities. researchgate.net For instance, one of the most active compounds showed IC50 values ranging from 5.45 to 9.6 µg/mL across the C6, HeLa, and HT29 cell lines. researchgate.net The cytotoxic effects of these compounds were also assessed using the Lactate (B86563) Dehydrogenase (LDH) assay, which measures cell membrane damage. researchgate.netresearchgate.net Results indicated that while effective, some derivatives displayed lower cytotoxicity compared to the standard chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) at their respective IC50 concentrations, suggesting a potentially more targeted antiproliferative action rather than broad cellular toxicity. researchgate.netresearchgate.net
| Compound | Cell Line | IC50 (µg/mL) |
| Brominated Methoxyquinoline Derivative 1 | C6 (Rat Glioblastoma) | 9.60 |
| HeLa (Human Cervical Cancer) | 5.45 | |
| HT29 (Human Colon Adenocarcinoma) | 7.30 | |
| Brominated Methoxyquinoline Derivative 2 | C6 (Rat Glioblastoma) | 18.50 |
| HeLa (Human Cervical Cancer) | 12.60 | |
| HT29 (Human Colon Adenocarcinoma) | 16.20 | |
| Nitrated Bromoquinoline Derivative | C6 (Rat Glioblastoma) | 14.50 |
| HeLa (Human Cervical Cancer) | 10.20 | |
| HT29 (Human Colon Adenocarcinoma) | 12.30 |
This table presents the IC50 values of representative brominated quinoline derivatives against three cancer cell lines, based on data from studies investigating their antiproliferative effects. researchgate.net
Further research into other quinoline derivatives, such as 4-hydroxyquinolone analogues, has also shown promising anticancer activity against a panel of human cancer cell lines including colon carcinoma (HCT116), lung carcinoma (A549), prostate carcinoma (PC3), and breast carcinoma (MCF-7). nih.gov Similarly, 4-aminoquinoline (B48711) derivatives have been found to be effective against human breast tumor cell lines MCF7 and MDA-MB468. nih.gov
Mechanisms of Induced Apoptosis
Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to the development and progression of cancer. rsc.orgnih.gov A key strategy in cancer therapy is to reactivate these apoptotic pathways in tumor cells. nih.gov Quinoline derivatives have been shown to induce apoptosis in cancer cells through multiple intricate mechanisms. rsc.orgnih.govmdpi.com
One of the primary ways these compounds trigger apoptosis is through the activation of caspases, which are proteases that execute the cell death program. nih.gov Studies on the quinoline derivative PQ1, for example, revealed its ability to induce apoptosis in T47D breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic, or mitochondrial, pathway). nih.gov This dual activation leads to the subsequent cleavage and activation of executioner caspases, such as caspase-3. nih.gov The intrinsic pathway activation by PQ1 was further associated with an increase in the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol. nih.gov
Other research has confirmed that different quinoline derivatives can also induce apoptosis. For instance, certain brominated quinoline compounds were shown to cause DNA laddering, a hallmark of apoptosis, in cancer cells. researchgate.net In leukemia cells, bis-quinoline derivatives led to an increase in the sub-G1 cell population in cell cycle analysis, which is indicative of apoptotic cells, as well as activation of caspase-3 and positive staining with annexin (B1180172) V, an early marker of apoptosis. mdpi.com These findings collectively indicate that quinoline derivatives can effectively trigger the cellular machinery of apoptosis through both the extrinsic and intrinsic pathways, making it a significant component of their anticancer activity. rsc.orgnih.govmdpi.com
Modulation of Cell Migration and Invasion (e.g., Wound Healing Assay)
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. The quinoline scaffold has been identified as a privileged structure in the development of anticancer drugs that can disrupt these processes. rsc.org Quinoline derivatives have been noted for their potential to inhibit angiogenesis (the formation of new blood vessels) and disrupt cell migration. rsc.orgrsc.org
Enzyme Inhibition Studies and Molecular Target Identification (In Vitro)
The anticancer effects of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for the survival and proliferation of cancer cells. In vitro studies have identified several key molecular targets for this class of compounds.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. This product is essential for the synthesis of nucleotides and amino acids, which are the building blocks for DNA replication and cellular proliferation. nih.gov Consequently, DHFR is a well-established target for cancer chemotherapy. nih.govnih.gov
Compounds with a quinazoline (B50416) structure, which is closely related to quinoline, have demonstrated potent DHFR inhibitory activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on a diverse set of quinazolines have established a clear correlation between their molecular shape and their ability to inhibit rat liver DHFR. nih.gov Certain 2-heteroarylthio-6-substituted-quinazolin-4-one analogues have shown significant antiproliferative activity across a wide panel of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range, an effect attributed to their DHFR inhibition. nih.gov
| Compound Type | Enzyme Source | IC50 Value |
| Quinazolinone Derivative 1 | Human DHFR | 0.59 µmol/L |
| Quinazolinone Derivative 2 | Human DHFR | 0.46 µmol/L |
| Quinazoline Analogue | Rat Liver DHFR | Activity range of 4.16 log (1/I50) units across 35 compounds |
This table provides representative IC50 values for quinazoline/quinazolinone derivatives, which are structurally similar to quinolines, against DHFR. nih.govnih.gov
Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. nih.govmdpi.compnas.org Cancer cells, due to their high rate of proliferation, are particularly dependent on these enzymes, making them attractive targets for anticancer drugs. mdpi.com Topoisomerase I (Topo I) inhibitors work by trapping the enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers cell death. nih.gov
Several studies have identified quinoline derivatives as effective Topo I inhibitors. nih.govpnas.org For example, a series of 25 synthesized quinoline derivatives were identified as Topo I inhibitors, and pyrazolo[4,3-f]quinoline derivatives have also been designed and synthesized with the specific aim of inhibiting Topoisomerase I and IIα. nih.govmdpi.comnih.gov This inhibitory action is a key mechanism through which these compounds exert their cytotoxic effects on cancer cells. mdpi.comcore.ac.uk
Protein Tyrosine Kinase (PTK) Inhibition (e.g., EGFR, CSF1R, MEK, ERK)
Protein tyrosine kinases (PTKs) are a large family of enzymes that play a central role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. semanticscholar.orgscilit.com Dysregulation of PTK activity is a common feature in many cancers. The Epidermal Growth Factor Receptor (EGFR), a member of this family, is frequently overexpressed in solid tumors and is a major target in cancer therapy. scilit.comreactionbiology.com
The quinazoline/quinazolinone core is a hallmark of many potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). semanticscholar.org These compounds typically act as reversible inhibitors, competing with ATP for its binding site in the kinase domain of the receptor. nih.gov A study focusing on novel quinazolinone derivatives identified compounds with significant inhibitory activity against EGFR. One of the most potent compounds, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited an IC50 value of 1.37 nM, demonstrating high potency. semanticscholar.org The structural similarity between these highly active quinazolinones and this compound suggests that inhibition of PTKs, particularly EGFR, is a likely and significant mechanism contributing to its anticancer profile.
Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)
The inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a critical strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Research into quinoline and other heterocyclic derivatives has identified promising candidates for potent glycosidase inhibitors.
Derivatives incorporating a bromo-substituent have shown significant inhibitory activity. For instance, a series of 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory potential. Several of these compounds demonstrated significantly greater potency than the standard drug, acarbose (B1664774). nih.govmdpi.com Specifically, derivatives with electron-withdrawing groups on the N-phenyl moiety, such as nitro and chloro groups, were found to be particularly effective inhibitors. mdpi.com For example, the derivative 12a (N-(4-nitrophenyl)) and 12d (N-(2,4-dichlorophenyl)) showed IC50 values of 18.25 µM and 20.76 µM, respectively, which is about three times more effective than acarbose (IC50 = 58.8 µM). nih.govmdpi.com
Similarly, studies on 7-carbo-substituted 5-bromo-3-methylindazoles, which are structurally related heterocyclic compounds, also revealed potent α-glucosidase inhibition. researchgate.netnih.gov Compounds in this series exhibited IC50 values ranging from 0.42 µM to 51.51 µM, with many being more potent than the acarbose standard (IC50 = 0.82 µM in that study). nih.gov Kinetic studies indicated that some of these derivatives act as competitive inhibitors of the enzyme. researchgate.net
Regarding α-amylase, another key digestive enzyme, bromo-substituted hydrazone derivatives have been investigated. 4-Bromobenzohydrazide derivatives have demonstrated good to potent inhibitory activities against α-amylase, with some compounds showing IC50 values as low as 0.217 µM. researchgate.net The position and nature of substituents on the aromatic ring of the hydrazone moiety were found to significantly influence the inhibitory potency. researchgate.net
| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference Standard (Acarbose IC50 in µM) |
|---|---|---|---|---|
| 2-[3-(4-bromobenzoyl)-...]-N-arylacetamides | 12a (N-(4-nitrophenyl)) | α-Glucosidase | 18.25 | 58.8 nih.govmdpi.com |
| 12d (N-(2,4-dichlorophenyl)) | 20.76 | |||
| 7-carbo-substituted 5-bromo-3-methylindazoles | 7-arylvinyl indazoles | 0.50 - 51.51 | 0.82 nih.gov | |
| 7-arylethynyl indazoles | 0.42 - 23.71 | |||
| 4-Bromobenzohydrazide derivatives | Various hydrazones | α-Amylase | 0.217 - 5.5 | 1.113 researchgate.net |
General Enzyme and Receptor Interaction Profiling
The biological activities of this compound and its derivatives are underpinned by their interactions with various enzymes and receptors. Molecular docking and in silico studies have been instrumental in elucidating these interactions at a molecular level.
In the context of α-glucosidase inhibition, docking studies revealed that potent 2-[3-(4-bromobenzoyl)-...]-N-arylacetamide derivatives form strong binding interactions with key residues in the enzyme's active site, such as Asp203, Asp542, Asp327, His600, and Arg526. nih.gov This binding is thought to block substrate entry and alter the enzyme's conformation, thereby reducing its activity. nih.govresearchgate.net
For antimalarial action, molecular docking of chloroquinoline-chromene conjugates suggested a strong binding affinity with Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.gov These compounds are predicted to occupy the enzyme's co-factor binding site, which would inhibit the parasite's glycolytic pathway, crucial for its energy production. nih.gov The 4-aminoquinoline scaffold is known to be critical for inhibiting hemozoin formation, a key detoxification process for the parasite. nih.govnih.gov
In the realm of anti-inflammatory activity, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline have been shown to target key signaling pathways. These compounds can inhibit the phosphorylation of proteins in the NF-κB and MAPK signaling cascades. nih.govnih.gov Some pyridazinone derivatives, investigated as potential anti-inflammatory agents, have been identified as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory processes. nih.gov
Other Investigated In Vitro Biological Actions
Antimalarial Activity
The quinoline nucleus is a cornerstone of antimalarial therapy, with 4-aminoquinoline drugs being widely used for decades. mdpi.com Research has continued to explore modifications of this scaffold to overcome widespread drug resistance. Structure-activity relationship (SAR) studies have shown that substitution at the 7-position of the quinoline ring with a small, electron-withdrawing group like chlorine or bromine is often crucial for activity. nih.gov
While direct studies on this compound are limited, the activity of various related derivatives highlights the importance of the bromo-substituent. In one study, a series of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives were synthesized and tested against a chloroquine-sensitive strain of P. falciparum. The compound with a 4-bromophenyl group, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one , exhibited the highest activity among the tested derivatives.
Another study on N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}-7- chloroquinolin-4-amine and its derivatives showed that substituting the benzyl (B1604629) group on the pendant amine with 4-bromo, among other groups, resulted in compounds that were active inhibitors of heme-HRP II interactions, a process related to the parasite's heme detoxification mechanism. researchgate.net
| Compound Class/Derivative | Parasite Strain | Activity Metric | Result |
|---|---|---|---|
| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one | P. falciparum (RKL-2, CQS) | IC50 | Marginally superior to other derivatives in the series |
| N-pendant amine substituted 7-chloroquinolin-4-amine (B103981) with 4-bromo on benzyl group | - | Heme-HRP assay (IC50) | 48 - 80 µM range for the series researchgate.net |
| Chloroquinoline-4H-chromene conjugates | P. falciparum (3D7 CQS & K1 CQR) | IC50 | Showed significant activity against both strains nih.gov |
Anti-inflammatory Properties
Quinoline and isoquinoline (B145761) derivatives have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and the subsequent reduction of pro-inflammatory mediators. nih.gov
Research on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives identified compounds that effectively inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These compounds were found to suppress the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. nih.gov
Similarly, a synthetic isoquinoline derivative, 1-((4-fluorophenyl)thio)isoquinoline (FPTQ), was shown to inhibit nitric oxide production in LPS-stimulated macrophage cells and reduce the expression and secretion of IL-1β and IL-6. researchgate.net Coumarin derivatives, which share some structural similarities, have also been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
| Compound Class | Model System | Observed Anti-inflammatory Effects |
|---|---|---|
| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives | LPS-stimulated J774A.1 macrophages | Inhibition of TNF-α, IL-6, and IL-1β production; Suppression of NF-κB and MAPK pathways. nih.gov |
| 1-((4-fluorophenyl)thio)isoquinoline (FPTQ) | LPS-stimulated RAW264.7 macrophages | Inhibition of nitric oxide production; Suppression of IL-1β and IL-6 expression and secretion. researchgate.net |
| 4-Hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 macrophages | Reduced NO and PGE2 production; Decreased iNOS and COX-2 expression; Reduced TNF-α, IL-1β, and IL-6. nih.gov |
Antiviral Activities
The quinoline scaffold is present in various molecules investigated for antiviral properties. nih.gov Studies have explored the potential of quinoline derivatives against a range of viruses.
For example, research on pyrrolo[2,3-d]pyrimidine analogues, which are heterocyclic systems, led to the development of 5-bromo derivatives of 4-chloro-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine. These compounds were found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) at non-cytotoxic concentrations. nih.gov One particular 5-bromo-substituted compound was noted to be at least 10-fold more potent than acyclovir (B1169) in these assays. nih.gov
A broader review of 4-oxoquinoline derivatives highlights their potential to act on different pharmacological targets across various viral pathogens. nih.gov While specific data on this compound is scarce in this context, the established antiviral activity of structurally related bromo-substituted heterocycles suggests a promising area for future investigation. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 4 Bromo 7 Ethoxyquinoline Derivatives
Methodologies for SAR and QSAR Development in Quinoline (B57606) Chemistry
The development of new therapeutic agents based on the quinoline scaffold relies heavily on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These methodologies aim to establish a correlation between the chemical structure of a molecule and its biological activity, thereby guiding the rational design of more potent and selective compounds. imist.manih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. imist.ma
The QSAR/QSPR (Quantitative Structure-Property Relationship) process generally involves four main stages: selection of a dataset of compounds with known activities, generation of molecular descriptors, statistical analysis to build and validate a predictive model, and the use of this model to design new compounds with enhanced activity. imist.ma Molecular descriptors are numerical representations of a molecule's properties and can be categorized into several types, including 2D and 3D descriptors, which encode information about topology, geometry, and electronic properties. nih.govnih.gov
In the context of quinoline chemistry, a variety of computational techniques are employed to develop robust QSAR models. These include:
2D-QSAR and 3D-QSAR: These models are fundamental tools for the rational development of new bioactive compounds. mdpi.com 2D-QSAR models use descriptors derived from the 2D representation of molecules, while 3D-QSAR methods consider the three-dimensional structure. mdpi.commdpi.com
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the biological activity of a series of compounds with their 3D shape and electrostatic and hydrophobic fields. mdpi.comdanaher.com CoMFA and CoMSIA generate contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity, providing crucial insights for structural modification. mdpi.com
Machine Learning (ML) Methods: Various ML regression methods, such as k-nearest neighbors (KNN), decision trees (DT), and neural networks (BPNN), are increasingly used to model the complex, non-linear relationships between structure and activity. nih.gov
Variable Selection Algorithms: To build robust models and avoid overfitting, variable selection methods like Genetic Algorithms (GA) and Simulated Annealing (SA) are used to identify the most relevant molecular descriptors from a large pool of calculated variables. nih.gov
The predictive power and reliability of these models are rigorously assessed through internal and external validation procedures, using statistical metrics such as the cross-validated correlation coefficient (q²), the correlation coefficient for the test set (r²_test), and others to ensure their robustness. mdpi.com
Significance of the Bromine Atom at C-4 in Modulating Biological Activity and Reactivity
The substituent at the C-4 position of the quinoline ring is critical for modulating biological activity, and the presence of a halogen, specifically a bromine atom, is often a key determinant of a compound's potency. SAR studies on various quinoline series have demonstrated that this position is sensitive to modification.
In the development of quinoline-4-carboxamide derivatives as antimalarial agents, the role of the C-4 substituent (designated R¹) was explicitly investigated. acs.org The initial hit compound featured a bromine atom at this position. A systematic modification of this group revealed that replacing the bromine with other halogens like chlorine or fluorine was well-tolerated and resulted in no significant loss of activity. acs.org However, the complete removal of the halogen atom led to a substantial eight-fold decrease in potency, highlighting the crucial role of a halogen at this position for maintaining the desired biological effect. acs.org The bromine atom at C-4 can also be a site for further chemical modification, serving as a reactive handle for introducing new functionalities to explore the chemical space and optimize compound properties. nuph.edu.ua The reactivity of quinolin-4(1H)-ones in bromination reactions has been studied to create derivatives that can be used to develop new classes of drugs. nuph.edu.ua
Impact of the Ethoxy Group at C-7 on Pharmacological Profiles and Electronic Characteristics
The C-7 position of the quinoline nucleus is another strategic point for substitution that significantly influences the pharmacological profile of its derivatives. The electronic properties and size of the substituent at this position can dictate the compound's efficacy and spectrum of activity. An ethoxy group, as an electron-donating alkoxy group, can impart specific characteristics to the molecule.
SAR studies have shown that for certain classes of quinoline-based anticancer drugs, the presence of an alkoxy group (such as methoxy (B1213986) or ethoxy) at the C-7 position can enhance antiproliferative activity. nih.govorientjchem.org This is sometimes attributed to improved physicochemical properties, such as increased water solubility. nih.gov For instance, the introduction of an alkoxy group at C-7, combined with other modifications, was found to facilitate antiproliferative action. nih.gov The importance of this position is further underscored by findings that quinolines brominated at the C-5 and C-7 positions demonstrated strong inhibitory activity against multiple cancer cell lines, whereas derivatives with substitutions at other positions were inactive. researchgate.netnih.gov
However, the effect of a C-7 substituent is highly dependent on the specific biological target. In the context of antimalarial 4-aminoquinolines, the nature of the C-7 substituent is critical for activity against both drug-susceptible and drug-resistant strains of Plasmodium falciparum. While 7-chloro, 7-bromo, and 7-iodo derivatives were found to be highly active, compounds with a 7-methoxy group were largely inactive. nih.gov This suggests that while the electron-donating nature of an ethoxy group may be beneficial for anticancer activity, it could be detrimental in other therapeutic areas, highlighting the context-dependent nature of SAR at this position.
Role of Peripheral Substituents and Hybrid Systems on Potency, Selectivity, and Spectrum of Action
The type and position of substituents play a defining role. For example, studies on brominated quinolines revealed that bromine atoms at the C-5 and C-7 positions led to significant anticancer activity, whereas 3,6,8-tribromoquinoline (B3300700) showed no inhibitory effect. nih.gov This demonstrates that specific functionalization patterns are required to elicit a biological response. Furthermore, the synergistic effect of multiple substituents has been observed; for instance, the introduction of a nitro group at C-5 of a 6,8-dibromoquinoline (B11842131) scaffold dramatically increased its antiproliferative effects compared to the non-nitrated precursor. nih.gov
Another powerful strategy is molecular hybridization, which involves covalently linking the quinoline core to another pharmacologically active moiety. This approach aims to create novel chemical entities with potentially synergistic effects, multi-target activity, or improved pharmacological profiles. nih.gov Examples of such hybrids include:
Quinoline-coumarin hybrids
Quinoline-thiazole hybrids
Quinoline-oxadiazole hybrids
Quinoline-triazole hybrids
These hybrid systems have been explored for a wide range of activities, including antimicrobial, antitubercular, and α-glucosidase inhibitory actions. nih.gov The SAR of these hybrids can be complex; for example, in a series of quinoline-imidazole hybrids, an electron-donating methoxy group enhanced antimalarial activity, while an electron-withdrawing chloro group abolished it, showcasing the subtle electronic effects that govern the activity of these complex systems. rsc.org
Derivation of Pharmacophoric Models and Lead Optimization Strategies
The insights gained from SAR and QSAR studies are instrumental in the derivation of pharmacophoric models and the subsequent implementation of lead optimization strategies. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov
Pharmacophore models for quinoline derivatives are developed by analyzing a set of active compounds to identify common structural features. For instance, a pharmacophore model for antioxidant quinolines was developed containing one aromatic ring and three hydrogen bond acceptors as key features. nih.gov Such models serve as 3D queries for virtual screening of large chemical databases to identify novel hits with diverse scaffolds or to guide the design of new derivatives that fit the model. nih.gov
Lead optimization is an iterative process that aims to transform a promising but imperfect lead compound into a preclinical candidate by improving its properties. patsnap.combiobide.com This involves a cycle of designing, synthesizing, and testing new analogs to enhance potency and selectivity while simultaneously optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.comnih.gov
Key strategies in the lead optimization of quinoline derivatives include:
Systematic Structural Modification: This involves the direct chemical manipulation of functional groups, isosteric replacements, and alteration of ring systems to improve target affinity and pharmacokinetic profiles. danaher.comnih.gov
SAR-Guided Design: Insights from CoMFA/CoMSIA contour maps and QSAR equations are used to make targeted modifications. For example, if a model indicates that a bulky group is favored in a certain region, analogs with larger substituents will be synthesized. mdpi.com
Physicochemical Property Enhancement: A primary focus is often on improving properties like aqueous solubility and metabolic stability, which are common liabilities. A case study on a quinoline-4-carboxamide antimalarial agent demonstrated how modifying peripheral substituents successfully reduced lipophilicity and improved metabolic stability, ultimately leading to a preclinical candidate. acs.org
Computational tools such as molecular docking and QSAR modeling are integral to this process, allowing for the rapid assessment of virtual compounds and prioritizing synthetic efforts, thereby reducing the time and cost of drug development. patsnap.com
Future Directions and Emerging Research Perspectives for 4 Bromo 7 Ethoxyquinoline
Development of Innovative and Sustainable Synthetic Routes
The advancement of 4-Bromo-7-ethoxyquinoline from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for quinoline (B57606) derivatives often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of innovative and sustainable synthetic routes guided by the principles of green chemistry.
Key areas of focus will include:
Catalytic C-H Activation: Direct C-H functionalization of the quinoline core offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility compared to traditional batch processes.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for key synthetic steps.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents.
The successful implementation of these green chemistry principles will not only make the synthesis of this compound more sustainable but also more cost-effective for potential large-scale production.
| Synthetic Approach | Potential Advantages |
| Catalytic C-H Activation | High atom economy, reduced waste |
| Flow Chemistry | Improved safety, scalability, and reproducibility |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields |
| Use of Greener Solvents | Reduced environmental impact |
Integration of Advanced Computational Design for Novel Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of novel molecules with enhanced potency and selectivity. For this compound, a systematic in silico approach can guide the synthesis of a new generation of derivatives with optimized pharmacological profiles.
Future computational studies should encompass:
Quantitative Structure-Activity Relationship (QSAR) Modeling: To identify the key structural features of this compound that are critical for its biological activity.
Molecular Docking Simulations: To predict the binding modes and affinities of this compound derivatives with various biological targets. This can help in prioritizing synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) Calculations: To understand the electronic properties of the molecule and its derivatives, which can influence their reactivity and pharmacokinetic properties. nih.gov
Pharmacophore Modeling: To develop a 3D model of the essential steric and electronic features required for biological activity, which can then be used to screen virtual libraries for new lead compounds.
By integrating these computational approaches, researchers can accelerate the discovery of novel this compound derivatives with improved therapeutic potential.
| Computational Method | Application in Drug Design |
| QSAR Modeling | Identify key structural features for activity |
| Molecular Docking | Predict binding modes and affinities |
| DFT Calculations | Understand electronic properties |
| Pharmacophore Modeling | Screen for new lead compounds |
Expansion of In Vitro Biological Screening Panels and Target Identification
While the full biological activity spectrum of this compound remains to be elucidated, research on structurally related 7-alkoxyquinoline derivatives provides valuable clues for future investigations. For instance, certain 7-alkoxy-4-heteroarylamino-3-cyanoquinolines have been identified as dual inhibitors of c-Src and inducible nitric oxide synthase (iNOS), both of which are implicated in tumorigenesis. nih.govresearchgate.net
A comprehensive understanding of the therapeutic potential of this compound necessitates a broad and systematic in vitro biological screening strategy. This should involve:
Expanded Kinase Profiling: Screening against a large panel of kinases to identify specific targets and potential off-target effects. The inhibition of kinases like c-Src is a promising avenue for anticancer drug development. nih.govresearchgate.net
Antiproliferative Assays: Evaluating the cytotoxic effects of this compound and its derivatives against a diverse range of cancer cell lines.
Antimicrobial Screening: Testing against a panel of pathogenic bacteria and fungi to explore its potential as an anti-infective agent.
Target Deconvolution Studies: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific molecular targets responsible for the observed biological activities.
These expanded screening efforts will be crucial in mapping the pharmacological landscape of this compound and uncovering its most promising therapeutic applications.
| Screening Panel | Potential Therapeutic Area |
| Kinase Profiling | Oncology, Inflammatory Diseases |
| Antiproliferative Assays | Oncology |
| Antimicrobial Screening | Infectious Diseases |
Strategic Development Towards Targeted Therapeutic Candidates
The ultimate goal of research on this compound is the development of novel and effective therapeutic agents. This requires a strategic and multidisciplinary approach that bridges the gap between basic research and clinical application.
Key strategic considerations for the future include:
Lead Optimization: Based on the results from computational design and biological screening, a focused lead optimization campaign should be initiated to improve the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound scaffold affect its biological activity.
Preclinical Development: Advancing the most promising lead compounds through preclinical studies, including in vivo efficacy and safety assessments in relevant animal models.
Biomarker Discovery: Identifying biomarkers that can predict patient response to this compound-based therapies, enabling a personalized medicine approach.
Through a concerted and strategic effort, this compound has the potential to be developed into a targeted therapeutic candidate for a range of diseases, from cancer to infectious diseases. The roadmap outlined here provides a clear path forward for unlocking the full therapeutic potential of this promising chemical entity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
